molecular formula C10H14ClNO2 B12979484 (R)-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine

(R)-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B12979484
M. Wt: 215.67 g/mol
InChI Key: URBCANMPDLGRKI-VIFPVBQESA-N
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Description

®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with methoxyethylamine under suitable conditions, such as the presence of a catalyst like palladium on carbon.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of chloro and methoxy groups on biological activity. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The methoxyethanamine side chain can also contribute to the compound’s overall effect by interacting with specific pathways in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine stands out due to its specific combination of functional groups

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-9(12)7-3-4-8(11)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1

InChI Key

URBCANMPDLGRKI-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=C(C=C1)Cl)OC)N

Canonical SMILES

COCC(C1=CC(=C(C=C1)Cl)OC)N

Origin of Product

United States

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